3-Fluoro-4-(4-fluoro-3-trifluoromethylphenyl)phenol
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Overview
Description
3-Fluoro-4-(4-fluoro-3-trifluoromethylphenyl)phenol is an organic compound with the molecular formula C13H8F4O It is a biphenyl derivative characterized by the presence of fluorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(4-fluoro-3-trifluoromethylphenyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as fluorobenzene and trifluoromethylbenzene.
Coupling Reaction: The biphenyl structure is formed through a coupling reaction, often facilitated by palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Hydroxylation: The phenol group is introduced through hydroxylation reactions, typically using reagents like sodium hydroxide or potassium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-(4-fluoro-3-trifluoromethylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form corresponding hydroxy derivatives using reducing agents such as sodium borohydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products:
Oxidation: Quinones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
3-Fluoro-4-(4-fluoro-3-trifluoromethylphenyl)phenol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(4-fluoro-3-trifluoromethylphenyl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The presence of fluorine atoms enhances its binding affinity and specificity towards target proteins.
Comparison with Similar Compounds
- 4-Fluoro-3-(trifluoromethyl)phenol
- 3-Fluoro-4-(trifluoromethyl)benzoic acid
- 4-Fluoro-3-(trifluoromethyl)benzylamine
Comparison: Compared to similar compounds, 3-Fluoro-4-(4-fluoro-3-trifluoromethylphenyl)phenol is unique due to the presence of both fluorine and trifluoromethyl groups on the biphenyl structure. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-fluoro-4-[4-fluoro-3-(trifluoromethyl)phenyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F5O/c14-11-4-1-7(5-10(11)13(16,17)18)9-3-2-8(19)6-12(9)15/h1-6,19H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDXOLLIPCOTHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)O)F)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684528 |
Source
|
Record name | 2,4'-Difluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20684528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261894-33-0 |
Source
|
Record name | 2,4'-Difluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20684528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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